Cas no 5628-66-0 (4-Chloro-2,3-dimethylbenzoic acid)

4-Chloro-2,3-dimethylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4-chloro-2,3-dimethyl-

- 2-(2-Thienyl)-2,3-dihydro-1,4-benzodioxin-2-ol

- 3-thiophen-2-yl-2H-1,4-benzodioxin-3-ol

- 4-Chloro-2,3-dimethylbenzoic acid

-

- MDL: MFCD18917145

- インチ: InChI=1S/C9H9ClO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)

- InChIKey: ZADUEYMWXVZMBI-UHFFFAOYSA-N

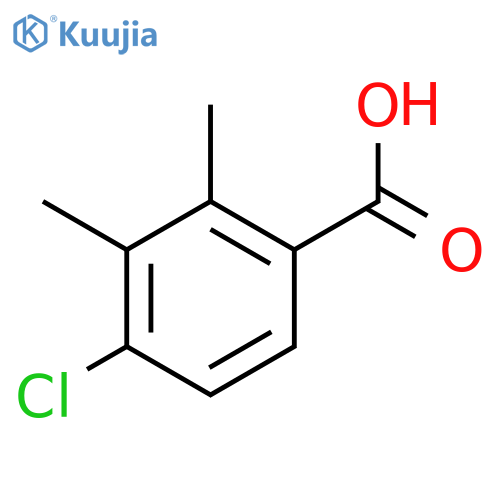

- ほほえんだ: CC1=C(C)C(=CC=C1C(=O)O)Cl

計算された属性

- せいみつぶんしりょう: 234.0351

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 38.69

4-Chloro-2,3-dimethylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM328677-5g |

4-chloro-2,3-dimethylbenzoic acid |

5628-66-0 | 95%+ | 5g |

$1895 | 2022-06-11 | |

| TRC | C598035-100mg |

4-Chloro-2,3-dimethylbenzoic acid |

5628-66-0 | 100mg |

$ 210.00 | 2022-06-06 | ||

| TRC | C598035-10mg |

4-Chloro-2,3-dimethylbenzoic acid |

5628-66-0 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Matrix Scientific | 207763-1g |

4-Chloro-2,3-dimethylbenzoic acid |

5628-66-0 | 1g |

$983.00 | 2023-09-10 | ||

| Aaron | AR01E6TD-1g |

4-Chloro-2,3-dimethylbenzoicacid |

5628-66-0 | 95% | 1g |

$610.00 | 2025-02-12 | |

| abcr | AB517209-1g |

4-Chloro-2,3-dimethylbenzoic acid; . |

5628-66-0 | 1g |

€563.90 | 2025-02-21 | ||

| A2B Chem LLC | AX40533-5g |

4-Chloro-2,3-dimethylbenzoic acid |

5628-66-0 | 97% | 5g |

$1488.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264810-500mg |

4-Chloro-2,3-dimethylbenzoic acid |

5628-66-0 | 97% | 500mg |

¥4453.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264810-1g |

4-Chloro-2,3-dimethylbenzoic acid |

5628-66-0 | 97% | 1g |

¥6388.00 | 2024-05-08 | |

| Aaron | AR01E6TD-500mg |

4-Chloro-2,3-dimethylbenzoicacid |

5628-66-0 | 95% | 500mg |

$458.00 | 2025-02-12 |

4-Chloro-2,3-dimethylbenzoic acid 関連文献

-

Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 61758

4-Chloro-2,3-dimethylbenzoic acidに関する追加情報

Benzoic acid, 4-chloro-2,3-dimethyl- (CAS No. 5628-66-0) in Modern Chemical Research and Pharmaceutical Applications

Benzoic acid, 4-chloro-2,3-dimethyl-, identified by the chemical identifier CAS No. 5628-66-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This substituted benzoic acid derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of both chloro and dimethyl substituents on the benzene ring imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The molecular structure of benzoic acid, 4-chloro-2,3-dimethyl- consists of a benzene core substituted with a chlorine atom at the fourth position and two methyl groups at the second and third positions. This specific arrangement contributes to its stability while also enabling participation in various chemical reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and reduction processes. These characteristics make it a versatile building block for the synthesis of more complex molecules.

In recent years, benzoic acid, 4-chloro-2,3-dimethyl- has been explored for its potential in pharmaceutical development. Its structural motif is reminiscent of several bioactive compounds, suggesting that it could serve as a precursor or scaffold for drug candidates. For instance, researchers have investigated its derivatives as inhibitors of certain enzymes implicated in inflammatory responses. The electron-withdrawing nature of the chloro group and the steric hindrance provided by the dimethyl groups can be strategically exploited to modulate binding affinities and selectivities in drug design.

One notable area of research involving benzoic acid, 4-chloro-2,3-dimethyl- is its application in the synthesis of heterocyclic compounds. Heterocycles are essential components of many pharmaceuticals due to their ability to mimic natural products and interact with biological targets. By functionalizing the benzoic acid core with additional reactive groups or by cyclizing it with other molecules, chemists can generate novel heterocycles with potential therapeutic properties. The chloro and dimethyl substituents provide handles for further derivatization, allowing for the construction of diverse molecular libraries.

The compound's stability under various reaction conditions also makes it useful in industrial processes. For example, it can be employed as a catalyst or co-catalyst in organic transformations where its electronic properties influence reaction outcomes. Additionally, its compatibility with green chemistry principles has been examined, with efforts to develop synthetic routes that minimize waste and energy consumption. Such sustainable approaches are increasingly important in modern chemical manufacturing.

From an academic perspective, benzoic acid, 4-chloro-2,3-dimethyl- serves as an excellent model system for studying electronic effects and steric influences on aromatic systems. Its behavior in different solvents and under various conditions provides insights into fundamental chemical principles that can be applied to other molecules. Educational programs often incorporate this compound into laboratory courses to illustrate concepts such as resonance effects,inductive effects,and electrostatic interactions.

The pharmaceutical industry has also shown interest in benzoic acid derivatives, including those based on 4-chloro-2,3-dimethylbenzoic acid, due to their perceived pharmacological potential. While no direct therapeutic applications have been widely adopted yet, preliminary studies suggest that modifications to this scaffold could yield compounds with antimicrobial, anti-inflammatory,or even anticancer properties. Further research is needed to validate these hypotheses, but the groundwork laid by initial explorations is promising.

Moreover, benzoic acid derivatives like 4-chloro-2,3-dimethylbenzoic acid are being investigated for their roles in material science applications beyond traditional pharmaceuticals. For example, they can be incorporated into polymers or coatings to enhance durability or functionality. The ability to fine-tune their properties through structural modifications allows chemists to tailor materials for specific uses, whether it be improving adhesion, conductivity,or resistance to environmental factors.

In conclusion, benzoic acid, 4-chloro-2,3-dimethyl-* (CAS No. 5628-66-0) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structure offers opportunities for innovation in drug discovery, synthetic chemistry, and material science. As research continues to uncover new applicationsand refine synthetic methodologies,* this compound will undoubtedly remain relevant*and* valuable*in* advancing chemical science*and* technology.

5628-66-0 (4-Chloro-2,3-dimethylbenzoic acid) 関連製品

- 797028-10-5(7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1227607-79-5(3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile)

- 2229436-61-5(2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one)

- 1283530-73-3(Benzenemethanol, α-(4-bromophenyl)-2,4-dimethoxy-)

- 2138424-99-2(8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

- 15539-10-3(Vincadifformine)

- 954851-82-2(N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1935325-76-0(tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate)

- 1805893-73-5(Ethyl 5-(3-methoxy-3-oxopropyl)-2-(trifluoromethyl)benzoate)

- 1956426-26-8(tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate)